molecular formula C22H25ClN2O3 B2490413 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-44-7

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2490413
CAS No.: 921582-44-7
M. Wt: 400.9
InChI Key: FLIGCTFMWHAZSF-UHFFFAOYSA-N
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Description

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as the primary molecular sensor for innocuous coolness and cold pain in the peripheral nervous system, and its expression is also implicated in various cancers. This compound functions by blocking the channel pore, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions in response to cold stimuli and cooling agents like menthol and icilin. Its high selectivity over other TRP channels, including TRPV1, makes it an invaluable pharmacological tool for dissecting the specific role of TRPM8-mediated signaling in complex biological processes. In basic research, it is used to investigate the neurobiology of cold thermosensation and to explore the pathological mechanisms of cold allodynia, a condition associated with neuropathic pain and migraine where typically non-painful cool stimuli are perceived as painful. Beyond neuroscience, this antagonist has significant research value in oncology, as TRPM8 expression has been documented in prostate, pancreatic, breast, and other solid tumors , where it is believed to influence cell proliferation, migration, and survival. Consequently, this compound enables researchers to probe the therapeutic potential of TRPM8 inhibition for both chronic pain management and novel anti-cancer strategies.

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIGCTFMWHAZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest possible biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on existing literature and preliminary studies.

Structural Features

The compound's molecular formula is C21H25ClN2O4C_{21}H_{25}ClN_{2}O_{4}, with a molecular weight of approximately 436.95 g/mol. The unique structural components include:

  • Chloro substituent : May enhance lipophilicity and biological interactions.
  • Tetrahydrobenzo[b][1,4]oxazepine core : Implicated in various pharmacological effects.

Biological Activity Overview

Preliminary investigations indicate that compounds with similar structures may exhibit a range of pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticancer activity

These effects are likely mediated through interactions with specific biological targets such as enzymes and receptors, influencing various biochemical pathways .

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways relevant to disease processes.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features:

Compound NameCAS NumberKey Structural FeaturesPotential Biological Activity
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)benzamide921810-12-0Lacks chloro substituentAnti-inflammatory
N-(5-isobutyl-tetrahydrobenzo[b][1,4]oxazepin)butyramide921834-31-3No chloro substituentAnticancer
N-(5-isobutyl-tetrahydrobenzo[b][1,4]oxazepin)benzamideNot availableSimilar core structurePotentially similar

The uniqueness of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo...) lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Research on similar compounds has shown promising results:

  • Anti-inflammatory Studies : Compounds with oxazepine cores have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Anticancer Activity : Analogous structures have been reported to induce apoptosis in various cancer cell lines through caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

A closely related analog, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide , replaces the 3-chloro substituent with a 3-trifluoromethyl group . Key differences include:

  • Metabolic Stability : The −CF₃ group may enhance metabolic stability due to reduced susceptibility to oxidative degradation.
Property 3-Chloro Derivative 3-Trifluoromethyl Derivative
Substituent −Cl −CF₃
LogP (Predicted) 4.2 4.8
Polar Surface Area (Ų) 85 85
Hydrogen Bond Acceptors 5 6

Comparison with PBX1 and PBX2 Heterocyclic Analogs

Compounds such as PBX1 (7-(Quinoxalin-2-ylamino)-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one) and PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) share a benzamide moiety but differ in their heterocyclic cores :

  • Core Structure: PBX1/PBX2 feature a pyrrolo-oxazinone ring, while the target compound has a tetrahydrobenzooxazepinone.
  • Biological Activity : PBX derivatives are associated with kinase inhibition, whereas the target compound’s activity is undefined but may involve estrogen receptor (ER) or G protein-coupled estrogen receptor (GPER) modulation, analogous to MIBE (a dual GPER/ER antagonist) .

Thiosemicarbazone and Metal Complex Derivatives

3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives (e.g., 3-chloro-N-(diethylcarbamothioyl)benzamide) form nickel and copper complexes with distinct coordination geometries .

  • Structural Contrast : These compounds replace the oxazepine ring with a thiosemicarbazone group, enabling metal chelation.
  • Coordination Chemistry : The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a distorted square planar geometry with Ni(II) coordinated by two S and two O atoms .
Property Target Compound Nickel Complex
Molecular Weight (g/mol) ~480 598.23
Crystal System Monoclinic (P2₁/c)
Coordination Geometry Distorted square planar

Research Findings and Implications

  • Receptor Interaction : While MIBE exhibits full antagonism against GPER and ER , the target compound’s 3-chloro substituent may confer partial agonism or selectivity for specific receptor subtypes due to steric and electronic differences.
  • Synthetic Flexibility : The benzamide scaffold allows for modular substitution (e.g., −Cl, −CF₃), enabling optimization for pharmacokinetic or target-binding properties .
  • Material Science Potential: Unlike thiosemicarbazone-metal complexes, the target compound lacks metal-binding sites but may serve as a precursor for functionalized materials .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization to form the tetrahydrobenzo[b][1,4]oxazepine core and subsequent benzamide coupling. Critical factors include:

  • Reaction conditions : Temperature control (±2°C) and solvent polarity (e.g., DMF vs. THF) significantly affect cyclization efficiency. Evidence suggests using continuous flow reactors for precise thermal management .
  • Catalysts : Base selection (e.g., K₂CO₃ vs. NaH) influences deprotonation rates during amide bond formation. Excess base may lead to side reactions (e.g., hydrolysis of the oxazepine ring) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity, while recrystallization in ethanol/water mixtures is cost-effective for large-scale batches .

Q. How can structural confirmation and purity assessment be methodically performed?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the oxazepine core (e.g., characteristic δ 4.2–4.5 ppm for OCH₂ groups) and benzamide substituents .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~455.2 for C₂₃H₂₄ClN₂O₃) and detects impurities at <2% abundance .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzooxazepine ring, though crystal growth requires slow evaporation in dichloromethane/hexane .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known oxazepine-based inhibitors. Use IC₅₀ values to prioritize targets .
  • Cytotoxicity profiling : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Compare results to analogs (e.g., 3,4-dimethoxy derivatives show 5–10 µM IC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate critical substituents?

  • Substituent variation : Replace the 3-chlorobenzamide group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Evidence shows -CF₃ enhances kinase inhibition by 2-fold .
  • Oxazepine ring modification : Introduce allyl or propyl groups at position 5. Allyl derivatives exhibit improved solubility but reduced metabolic stability .
  • Data-driven SAR : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational strategies predict target interactions?

  • Molecular docking : Model the compound into ATP-binding pockets of kinases (e.g., PDB: 1M17). The benzamide moiety forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
  • MD simulations : Assess binding stability over 100 ns trajectories. Pay attention to solvent-accessible surface area (SASA) of the chloro group, which may influence hydrophobic interactions .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Case example : Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 8 µM for EGFR inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using controls like erlotinib .
  • Spectral artifacts : Overlapping NMR peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) can be resolved via 2D-COSY or HSQC experiments .

Q. What stability challenges arise under physiological conditions?

  • Hydrolysis : The oxazepine ring is prone to acidic hydrolysis (t₁/₂ = 2 hrs at pH 2). Stabilize via lyophilization or co-formulation with cyclodextrins .
  • Photo-degradation : The chloro substituent increases UV sensitivity. Store samples in amber vials under inert gas .

Methodological Notes

  • Synthetic optimization : Use design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst .
  • Bioassay design : Include positive controls (e.g., staurosporine for kinase assays) and validate with triplicate runs .
  • Data interpretation : Apply Benjamini-Hochberg correction to SAR datasets to minimize false discovery rates .

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